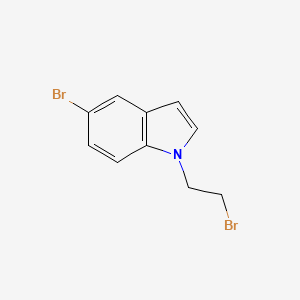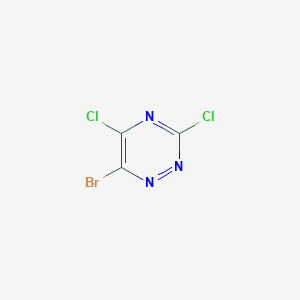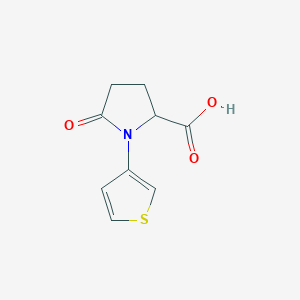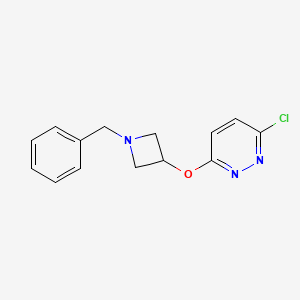![molecular formula C19H12N2O4 B14867519 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile](/img/structure/B14867519.png)
2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile is a complex organic compound that features a combination of benzo[dioxin] and indene structures. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile typically involves multi-step organic reactions. The starting materials often include derivatives of benzo[dioxin] and indene. Common synthetic routes may involve:
Condensation Reactions: Combining the benzo[dioxin] derivative with an indene derivative under acidic or basic conditions.
Cyclization Reactions: Forming the cyclic structures through intramolecular reactions.
Amination Reactions: Introducing the amino group through nucleophilic substitution or other amination techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen or removing oxygen.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting processes such as cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile: can be compared with other compounds that have similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H12N2O4 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide |
InChI |
InChI=1S/C19H12N2O4/c20-10-14(17-18(22)12-3-1-2-4-13(12)19(17)23)21-11-5-6-15-16(9-11)25-8-7-24-15/h1-6,9,22H,7-8H2 |
InChI Key |
WFHBUFFHZAGSJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C(C#N)C3=C(C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)


![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
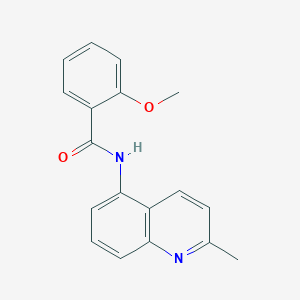
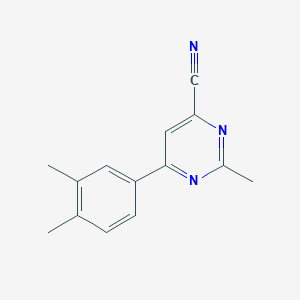
![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)
![1-(4-Methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B14867480.png)

